molecular formula C11H9BrO3 B1359829 (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate CAS No. 608128-34-3

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Cat. No. B1359829
M. Wt: 269.09 g/mol
InChI Key: OEKODHJXUIKZME-QPJJXVBHSA-N
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Description

“(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate” is a chemical compound with the CAS Number: 608128-34-3. It has a molecular weight of 269.09 and its linear formula is C11H9BrO3 . It is a solid substance .


Molecular Structure Analysis

The linear formula of “(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate” is C11H9BrO3 . This indicates that the molecule is composed of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate” is a solid substance . The storage temperature should be at room temperature and the substance should be sealed in dry conditions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Gein et al. (2020) involved the synthesis of methyl 4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, closely related to the compound . These compounds exhibited antimicrobial activity, highlighting the potential of similar compounds in the development of antimicrobial agents (Gein et al., 2020).

Synthesis of Heterocyclic Compounds

El-Hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound closely related to (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate, for the preparation of various heterocyclic compounds with expected antibacterial activities. This research underscores the usefulness of such compounds in synthesizing novel heterocyclic structures with potential biological applications (El-Hashash et al., 2015).

Inhibition of Kynurenine-3-Hydroxylase

Drysdale et al. (2000) described the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which are potent inhibitors of the enzyme kynurenine-3-hydroxylase. These compounds, similar in structure to (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate, show potential as neuroprotective agents (Drysdale et al., 2000).

Catalysis in Biodiesel Formation

A study by Zubair et al. (2019) focused on organotin (IV) complexes, one of which involved a compound structurally related to (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate. These complexes were used as catalysts for biodiesel production, demonstrating the application of such compounds in renewable energy technologies (Zubair et al., 2019).

Safety And Hazards

The safety information for “(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate” includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl (E)-4-(4-bromophenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKODHJXUIKZME-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

CAS RN

608128-34-3
Record name Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-bromo-phenyl)-2-oxo-3-butenoic acid potassium salt (48.0 g, 164.0 mmol) prepared in Step 1 and methyl iodide (20.0 mL, 327.0 mmol) in N,N-dimethylformamide (250.0 mL) was stirred at 75° C. for 4 hours and then distilled water was added thereto. The reaction mixture was extracted with ethyl acetate. The extract was washed with a sodium hydrogen carbonate solution and brine, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure to give a yellow liquid residue. The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/5) to give 13.5 g of the titled compound as a pale yellow solid.
Name
4-(4-bromo-phenyl)-2-oxo-3-butenoic acid potassium salt
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Yu, Q Cai, J Li, T Yu, J Liang, Z Jiao… - Organic & Biomolecular …, 2023 - pubs.rsc.org
High yields (up to 96%) and high ee (up to 92%) were achieved for chiral copper(II) complex-catalysed enantioselective Michael addition of malonates to β,γ-unsaturated-α-ketoesters. …
Number of citations: 3 pubs.rsc.org
JE Taylor, AT Davies, JJ Douglas, G Churchill… - Tetrahedron …, 2017 - Elsevier
N-Heterocyclic carbene (NHC)-catalysed redox [4+2]-hetero-Diels-Alder reactions of α-aroyloxyaldehydes with either β,γ-unsaturated α-ketoesters or α,β-unsaturated γ-ketoesters …
Number of citations: 16 www.sciencedirect.com
S Yu, Q Cai, T Yu, J Li, C Yao, YM Li - The Journal of Organic …, 2023 - ACS Publications
This paper describes the design and application of new binaphthyl-proline-based chiral ligands bearing imidazoline functional groups. These chiral ligands incorporate the advantages …
Number of citations: 3 pubs.acs.org

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